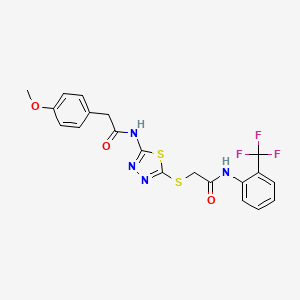

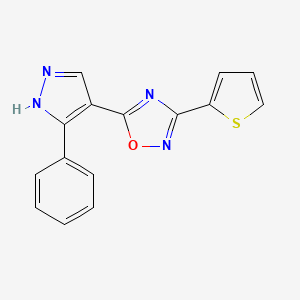

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been explored in various studies. In one approach, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide using phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as catalysts . Another study reported the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives through an amidation reaction using EDC and HOBt in acetonitrile at room temperature . These methods demonstrate the versatility in synthesizing thiadiazole derivatives, which could be applicable to the synthesis of 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . These techniques are crucial for verifying the correct molecular structure, which is essential for understanding the chemical properties and potential biological activities of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives typically include cyclization and amidation reactions. Cyclization reactions are used to form the thiadiazole ring, while amidation reactions are employed to introduce the acetamide group . These reactions are key steps in the synthesis of thiadiazole derivatives and can influence the final compound's biological activity.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, were determined for the synthesized thiadiazole derivatives . These properties are important for the characterization and purity assessment of the compounds. The chemical properties, including reactivity and stability, can be inferred from the molecular structure and substituents present in the thiadiazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity.

Biological Activity

The synthesized thiadiazole derivatives have been evaluated for their biological activities. Antimicrobial activities were assessed in vitro against several strains of microbes, with significant activity reported for the compounds . In another study, the anticancer activity was evaluated using the MTT procedure in vitro against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. Although none of the derivatives showed superior activity to the reference drug doxorubicin, certain derivatives exhibited notable cytotoxic activity against specific cell lines . Additionally, pharmacological tests on related compounds indicated anti-inflammatory and analgesic activities .

Applications De Recherche Scientifique

Selective Human Adenosine A3 Receptor Antagonists Compounds with a methoxy group in the 4-position of the phenyl ring, including those related to the specified chemical structure, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds have shown great increases in binding affinity and selectivity for human adenosine A3 receptors, indicating potential therapeutic applications in treating diseases related to adenosine A3 receptor activity (Jung et al., 2004).

Antimicrobial Activities Related thiadiazole derivatives have been synthesized and demonstrated antimicrobial activities against bacterial and fungal isolates. These studies suggest the potential use of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Glutaminase Inhibitors Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the specified compound, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are explored for their therapeutic potential in cancer treatment, highlighting the importance of the thiadiazole moiety in drug design (Shukla et al., 2012).

Anticancer and Antiviral Activities Thiadiazole derivatives have shown promising results in anticancer and antiviral screenings. For example, derivatives of 2-pyrazoline-substituted 4-thiazolidinones have been evaluated for their anticancer and antiviral activities, demonstrating selective inhibition against leukemia cell lines and high activity against Tacaribe virus strain, respectively (Havrylyuk et al., 2013).

Insecticidal Activity Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research points to the potential agricultural applications of such compounds in pest management strategies (Fadda et al., 2017).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S2/c1-30-13-8-6-12(7-9-13)10-16(28)25-18-26-27-19(32-18)31-11-17(29)24-15-5-3-2-4-14(15)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJILHRMMCHWBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)

![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)

![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)